
(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazepine family and has a unique structure that makes it an attractive target for synthesis and study.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiazine derivatives, which include the core structure of our compound of interest, have been recognized for their antibacterial properties. They are studied for their efficacy against a range of bacterial strains and are considered potential candidates for developing new antibacterial drugs .
Antifungal Applications
Similar to their antibacterial uses, thiazine compounds also exhibit antifungal activities. This makes them valuable in the research for treatments against fungal infections, which are a significant concern in both medical and agricultural domains .
Antitumor and Antineoplastic Properties
The antitumor potential of thiazine derivatives is a promising area of research. These compounds are being explored for their ability to inhibit tumor growth and proliferation, offering a pathway to novel cancer therapies .
Antimalarial Effects
Thiazine derivatives have shown promising results as antimalarial agents. Given the ongoing fight against malaria, these compounds are part of the search for more effective and safer antimalarial drugs .
Antiviral Research
The search for antiviral drugs is ever-pressing, especially in the wake of global pandemics. Thiazine derivatives, including those related to our compound, are being investigated for their potential to combat viral infections .
Anti-inflammatory and Analgesic Uses
Inflammation and pain are common symptoms of various conditions, and thiazine derivatives are researched for their anti-inflammatory and analgesic properties. This research aims to develop drugs that can alleviate these symptoms with fewer side effects .
Coordination Chemistry
Thiazine derivatives can act as multidentate ligands due to the presence of nitrogen and sulfur atoms. This property is utilized in coordination chemistry to create new frameworks with potential bioactivity .
Drug Discovery and Development
The structural features of thiazine derivatives make them interesting candidates in drug discovery. They are often included in screening libraries for pharmaceutical development, aiding in the identification of new therapeutic molecules .
Eigenschaften
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-9-5-4-8-15(16)18(24)23-11-10-17(25-13-12-23)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZCZRFGOALGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

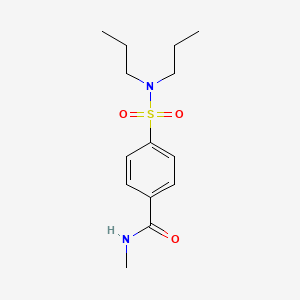

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2950112.png)
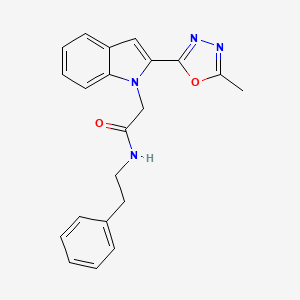

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide](/img/structure/B2950117.png)
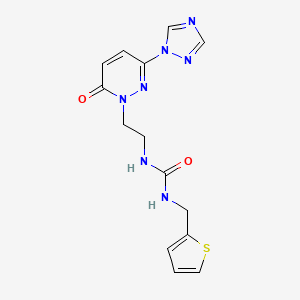
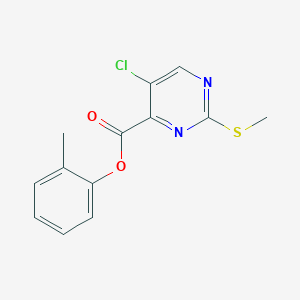
![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)
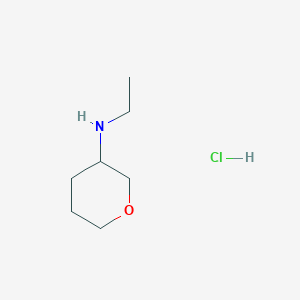

![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)